molecular formula C13H16N2O2 B8529446 1-(3-Aminophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione CAS No. 88011-42-1

1-(3-Aminophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione

Cat. No.: B8529446
CAS No.: 88011-42-1
M. Wt: 232.28 g/mol
InChI Key: WEVQBTAEYDHTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88011-42-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(3-aminophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H16N2O2/c1-3-13(2)8-11(16)15(12(13)17)10-6-4-5-9(14)7-10/h4-7H,3,8,14H2,1-2H3

InChI Key

WEVQBTAEYDHTGI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)N(C1=O)C2=CC=CC(=C2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Seventy-four g. of N-m-nitrophenyl-2-methyl-2-ethylsuccinimide, as prepared in Example VI, was added portion wise to 60 g. of iron powder, 4 ml. of concentrated HCl, 200 ml. of ethanol and 160 ml. of water at reflux. When addition was complete and the temperature had fallen to 70° C., the mixture was treated with 4 g. of 50% NaOH and filtered immediately. The filtercake was washed with hot ethyl alcohol and the filtrate stripped under vacuum. The product which crystallized on removal of the ethyl alcohol weighed 49 g. when dry and had a m.p. of 100°-102° C. The product was identified as the title compound by analysis of infrared spectra.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.